SKF 83566 hydrobromide
Overview
Description
SKF 83566 hydrobromide is a potent, selective D1-like dopamine receptor antagonist . It is also a weaker competitive antagonist at the vascular 5-HT2 receptor . SKF 83566 is a competitive dopamine transporter (DAT) inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C17H19Br2NO . The chemical name is 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide .
Chemical Reactions Analysis
This compound is a potent and selective D1-like dopamine receptor antagonist . It also displays selective inhibition of adenylyl cyclase 2 (AC2), and is inactive against AC1 or AC5 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 413.15 g/mol . It is soluble in water to 5 mM, in ethanol to 25 mM, and in DMSO to 100 mM .
Scientific Research Applications
1. Neuropharmacology and Psychiatric Research
SKF 83566 hydrobromide, as a D1 receptor antagonist, has been utilized in neuropharmacological studies to understand its effects on the brain, particularly related to psychiatric conditions. For instance, Coppa-Hopman, Galle, and Pimkine (2009) demonstrated that administering SKF 83566 in rats inhibited long-term potentiation in the medial prefrontal cortex, suggesting its importance in studying conditions like schizophrenia and drug addiction where hypodopaminergic conditions in the prefrontal cortex are linked to psychiatric symptomatology (Coppa-Hopman, Galle, & Pimkine, 2009).
2. Dopamine Receptor Studies
Research involving SKF 83566 has significantly contributed to understanding dopamine receptor functions. For example, Olarte-Sánchez et al. (2013) used SKF 83566 in their study on rats to assess the effects of a D1-like dopamine receptor antagonist on performance under progressive ratio schedules, offering insights into the role of dopamine receptors in reinforcing behavior (Olarte-Sánchez et al., 2013).
3. Modulation of Adenylyl Cyclase Activity
In the field of molecular pharmacology, SKF 83566 has been identified as a selective inhibitor of Adenylyl Cyclase 2 (AC2), a finding by Conley et al. (2013). This discovery is pivotal for the therapeutic targeting of AC isoforms in various physiological processes and diseases (Conley et al., 2013).
4. Neuroprotection Studies
Research on SKF 83566 has also delved into its neuroprotective properties. Noh and Gwag (1997) found that treatment with SKF 83566 attenuated oxidative neuronal necrosis in mouse cortical cell cultures, providing a potential therapeutic approach for neurodegenerative diseases linked to oxidative stress (Noh & Gwag, 1997).
5. Exploration of Dopamine-Related Behaviors
In behavioral pharmacology, SKF 83566 has been used to study dopamine-related behaviors. For instance, Fritts, Mueller, and Morris (1997) utilized SKF 83566 to examine its effects on amphetamine-induced locomotor stereotypy in rats, indicating the importance of D1 receptors in modulating certain behavioral patterns (Fritts, Mueller, & Morris, 1997).
Mechanism of Action
Target of Action
SKF 83566 hydrobromide is a potent and selective antagonist of the D1-like dopamine receptor (D1DR) . The D1DR is a type of dopamine receptor that plays a crucial role in the central nervous system, influencing neurological processes such as motor control, cognition, and reward. This compound also acts as a weaker competitive antagonist at the vascular 5-HT2 receptor .
Mode of Action
This compound interacts with its targets by binding to the D1DR and vascular 5-HT2 receptor sites, inhibiting their function . This interaction results in the inhibition of these receptors, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine signaling pathway . By acting as an antagonist at the D1DR, this compound inhibits the normal function of this receptor, altering the dopamine signaling pathway. Additionally, this compound displays selective inhibition of adenylyl cyclase 2 (AC2) , a key enzyme in the cyclic AMP (cAMP) pathway, further impacting cellular signaling.
Pharmacokinetics
This solubility suggests that this compound could be well-absorbed and distributed in the body. It is also centrally active following systemic administration , indicating its ability to cross the blood-brain barrier.
Result of Action
The antagonistic action of this compound on the D1DR and vascular 5-HT2 receptor leads to various neurological effects in vitro and in vivo . By inhibiting the function of these receptors and the AC2 enzyme, this compound can alter cellular signaling and potentially impact behaviors and processes associated with these pathways, such as motor control and cognition.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions at room temperature . Furthermore, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be influenced by the solvent used for administration .
properties
IUPAC Name |
8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJYYGODYRPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042606 | |
Record name | SKF 83566 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108179-91-5 | |
Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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